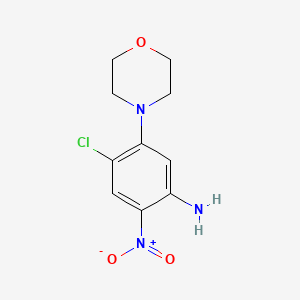

4-Chloro-5-morpholino-2-nitroaniline

Description

Significance of Nitroaniline Frameworks in Organic Synthesis and Functional Materials

The nitroaniline framework, characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) on a benzene (B151609) ring, is of particular importance in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, making nitroanilines key precursors in the synthesis of dyes, pigments, and pharmaceuticals. nih.gov For example, the amino group of nitroanilines can be readily diazotized and coupled to various aromatic systems to produce a wide range of azo dyes. Furthermore, the nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization and the construction of more complex molecular architectures. Substituted nitrobenzene (B124822) and aniline (B41778) derivatives are valuable intermediates in the production of a variety of materials, including heterocycles, pesticides, and rubber chemicals. researchgate.net

Role of Morpholine (B109124) Moieties in Advanced Molecular Architectures

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. Its inclusion in molecular structures can impart favorable physicochemical properties. The morpholine moiety is often incorporated into drug candidates to improve their aqueous solubility and metabolic stability. Its ability to participate in hydrogen bonding and its conformational flexibility make it a valuable component in the design of molecules that interact with biological targets.

Contextualization of 4-Chloro-5-morpholino-2-nitroaniline within Contemporary Chemical Research

This compound is a substituted aniline that incorporates the key features of a nitroaniline framework and a morpholine moiety. Its chemical structure suggests its potential utility as an intermediate in the synthesis of more complex molecules. clearsynth.com The presence of a chloro substituent, a nitro group, an amino group, and a morpholino group on the aniline ring provides multiple sites for chemical modification. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components place it at the intersection of several important areas of chemical research, including the development of novel dyes, functional materials, and potentially, new pharmaceutical agents. The compound is identified by the CAS number 87200-60-0. clearsynth.com

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is limited, its basic chemical properties can be summarized from available sources.

| Property | Value |

| CAS Number | 87200-60-0 |

| Synonyms | 4-chloro-5-morpholin-4-yl-2-nitroaniline |

| Product Category | Intermediates |

This data is compiled from chemical supplier information. clearsynth.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-morpholin-4-yl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGKKDPFXLVZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319773 | |

| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87200-60-0 | |

| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Morpholino 2 Nitroaniline and Analogues

Strategies for Incorporating Morpholine (B109124) Rings onto Aromatic Systems

The introduction of a morpholine moiety onto an aromatic ring is a common transformation in medicinal and materials chemistry. This is typically achieved through nucleophilic aromatic substitution or, in some cases, through ring-closing reactions of appropriately functionalized precursors.

Nucleophilic Aromatic Substitution Approaches in Morpholine Derivatization

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-nitrogen bonds, including the attachment of a morpholine ring. This reaction is contingent on the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (typically a halogen) on the aromatic ring. These activating groups render the aromatic ring sufficiently electron-deficient to be attacked by a nucleophile like morpholine.

The general mechanism involves the attack of morpholine on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the desired morpholino-substituted aromatic compound. The reaction of morpholine with activated halogens on aromatic scaffolds is a well-documented process. For instance, the reaction of 4,5-difluoro-1,2-dinitrobenzene with morpholine in the presence of triethylamine (B128534) in refluxing ethanol (B145695) proceeds with high yield (88%). nih.gov Similarly, studies on the kinetics of the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with morpholine have provided insights into the SNAr mechanism, confirming aminodechlorination at the C-2 position. researchgate.net

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the solvent, the reactivity of the leaving group (F > Cl > Br > I), and the strength of the electron-withdrawing groups.

Ring-Closing Reactions Utilizing Aniline (B41778) Precursors

While direct SNAr is more common for attaching a pre-formed morpholine ring, intramolecular cyclization strategies can also be employed to construct the morpholine ring from an aniline precursor. This approach typically involves an aniline derivative bearing a side chain that can undergo a ring-closing reaction.

One conceptual strategy involves the use of an aniline with a 2-(2-haloethoxy)ethylamine side chain. Base-mediated intramolecular cyclization would then lead to the formation of the morpholine ring fused to the aromatic system. Another approach involves the reaction of 1,2-amino alcohols with suitable reagents to form the morpholine ring. For example, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide can convert 1,2-amino alcohols into morpholines in high yields. organic-chemistry.orgchemrxiv.org While not starting directly from an aniline, an aniline moiety could be present on the amino alcohol substrate.

Furthermore, enantioselective syntheses of morpholines have been developed through the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov This methodology offers a high degree of stereocontrol in the synthesis of substituted morpholines. These ring-closing strategies, while often more complex than direct SNAr, provide access to a diverse range of substituted morpholine derivatives.

Synthesis of Halogenated Nitroaniline Precursors

The synthesis of 4-chloro-5-morpholino-2-nitroaniline logically proceeds from a halogenated nitroaniline precursor. The preparation of these precursors involves standard aromatic chemistry techniques such as nitration, halogenation, and amination.

Nitration and Halogenation Protocols for Substituted Benzenes

The introduction of nitro and halogen groups onto a benzene (B151609) ring is a fundamental step in the synthesis of many chemical intermediates. For instance, the synthesis of 2,4-dichloronitrobenzene (B57281), a potential precursor, can be achieved by the nitration of m-dichlorobenzene. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and reaction time, are controlled to ensure selective mononitration and to minimize the formation of byproducts. One method involves reacting m-dichlorobenzene with a nitration mixture of sulfuric acid and nitric acid at 45-55°C for 4-5 hours. google.com An alternative approach utilizes nitrogen dioxide as the nitrating agent, which avoids the generation of spent acid. google.com

Another key intermediate, 5-chloro-2-nitroaniline (B48662), can be synthesized from 3-chloroaniline (B41212) through a multi-step process involving acylation, nitration, and hydrolysis. chemicalbook.com The acylation of 3-chloroaniline with formic acid protects the amino group, followed by nitration with a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures (-5 to 10°C). chemicalbook.com Subsequent hydrolysis removes the acyl protecting group to yield the final product. chemicalbook.com

| Starting Material | Reagents | Product | Yield |

| m-Dichlorobenzene | H₂SO₄, HNO₃ | 2,4-Dichloronitrobenzene | ~91% |

| 3-Chloroaniline | 1. HCOOH2. HNO₃, Ac₂O3. NaOH | 5-Chloro-2-nitroaniline | Not specified |

Amination Reactions in Halogenated Nitrobenzene (B124822) Synthesis

Amination is another crucial reaction in the synthesis of halogenated nitroaniline precursors. This typically involves the reaction of a di- or tri-halogenated nitrobenzene with ammonia (B1221849) or an ammonia equivalent. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.

For example, 5-chloro-2-nitroaniline can be synthesized from 2,4-dichloronitrobenzene via a high-pressure amination reaction. google.comgoogle.com In this process, 2,4-dichloronitrobenzene is treated with liquid ammonia in an autoclave at elevated temperature and pressure (e.g., 140-150°C and 7.0-8.5 MPa). google.com The nitro group directs the nucleophilic attack of ammonia to the para position, leading to the selective displacement of the chlorine atom at C-4. Similarly, 4,5-dichloro-2-nitroaniline (B146558) can be prepared by the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia in a solvent at high temperatures (around 190°C).

| Starting Material | Reagents | Product | Temperature | Pressure |

| 2,4-Dichloronitrobenzene | Liquid NH₃, Toluene | 5-Chloro-2-nitroaniline | 160°C | High |

| 2,4,5-Trichloronitrobenzene | NH₃, Chlorobenzene | 4,5-Dichloro-2-nitroaniline | 190°C | High |

Multi-Step Synthetic Sequences for Complex Aniline Derivatives

The synthesis of a complex aniline derivative like this compound requires a well-designed multi-step synthetic sequence that combines the reactions described in the previous sections. A plausible synthetic route would start from a readily available dihalogenated nitrobenzene, followed by sequential nucleophilic aromatic substitution reactions.

A logical approach would be to start with 2,4,5-trichloronitrobenzene. The first step would be a selective nucleophilic aromatic substitution with morpholine. Due to the activating effect of the nitro group, the chlorine atom at the C-5 position (para to the nitro group) is the most likely to be substituted. This would be followed by an amination reaction to replace the chlorine at the C-4 position with an amino group. The final step would be the reduction of the nitro group to an amine, if the corresponding diamine is the target. However, for this compound, the nitro group is retained.

An alternative, and perhaps more likely, pathway starts with 2,4-dichloro-5-nitroaniline. This precursor could then undergo a nucleophilic aromatic substitution with morpholine. The chlorine at the C-4 position would be activated by the nitro group at C-5 and the amino group at C-2, making it susceptible to substitution by morpholine.

Below is a table outlining a proposed synthetic sequence for this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

| 1 | 1,2-Dichloro-4-nitrobenzene | Morpholine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | 4-Chloro-5-morpholino-1-nitrobenzene | Selective SNAr at C-5 due to activation by the para-nitro group. |

| 2 | 4-Chloro-5-morpholino-1-nitrobenzene | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound | Introduction of the amino group at the C-2 position via nitration followed by reduction, or potentially direct amination if a suitable starting material is chosen. A more direct route would involve starting with a precursor that already has the amino or a precursor to the amino group in place. |

A more refined and likely industrial synthesis would start from a precursor that minimizes the number of steps and maximizes selectivity. For instance, starting with a compound like 4,5-dichloro-2-nitroaniline and performing a selective nucleophilic aromatic substitution with morpholine could be a viable route. The challenge in this step would be achieving selectivity between the two chlorine atoms.

Optimization of Reaction Conditions and Reagent Stoichiometry

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, a precursor molecule, likely 1,4-dichloro-2-nitrobenzene (B41259) or a related di-substituted benzene, reacts with morpholine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring, making it susceptible to nucleophilic attack by the secondary amine (morpholine). nih.govnih.gov The success of such a synthesis hinges on the careful optimization of several key parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Key parameters for optimization include:

Temperature: The reaction temperature significantly influences the rate of reaction. Higher temperatures can accelerate the substitution but may also lead to the formation of undesired byproducts through secondary reactions.

Solvent: The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction. Polar aprotic solvents are often preferred for SNAr reactions.

Catalyst: While not always necessary for highly activated substrates, the use of a catalyst, such as a base, can be critical. The base deprotonates the morpholine, increasing its nucleophilicity, or neutralizes the acid formed during the reaction, driving the equilibrium towards the product.

Reagent Stoichiometry: The molar ratio of the aromatic precursor to the nucleophile (morpholine) is a critical factor. Using an excess of the amine can help to drive the reaction to completion but may complicate the purification process.

The following interactive table presents data from an optimization study for a related SNAr reaction, illustrating how systematic changes in reaction conditions can impact product yield.

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.5 | KOtBu | 25 (Room Temp) | 15 | 56 |

| 2 | 0.5 | KOtBu | 50 | 15 | 88 |

| 3 | 0.2 | KOtBu | 50 | 15 | 71 |

| 4 | 0.5 | KOtBu | 50 | 5 | 99 |

| 5 | 0.5 | K3PO4 | 50 | 5 | 65 |

| 6 | 0.5 | Cs2CO3 | 50 | 5 | 78 |

This table is illustrative, based on typical optimization parameters for nucleophilic aromatic substitution reactions related to the synthesis of the title compound.

Purification Techniques for Substituted Aniline Compounds

Following the synthesis, the crude product is a mixture containing the desired substituted aniline, unreacted starting materials, byproducts, and residual solvent. A multi-step purification process is therefore essential to isolate the target compound with high purity.

Common purification strategies include:

Extraction: Liquid-liquid extraction is often the first step. The crude reaction mixture is dissolved in an appropriate organic solvent and washed with water or an acidic/basic solution to remove inorganic salts and highly polar impurities.

Chromatography: This is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. bartleby.com

Column Chromatography: The crude product is passed through a column packed with a solid adsorbent like silica (B1680970) gel or alumina. A solvent or mixture of solvents (eluent) is used to carry the components down the column at different rates, allowing for their separation. beilstein-journals.org

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and determining the appropriate solvent system for column chromatography. merckmillipore.com

Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective purification. acs.org

Adsorption: Specialized adsorbents like zeolites can be used to purify wastewater containing aniline and nitro-substituted aniline contaminants. This method relies on the shape-selective adsorption of molecules into the pores of the adsorbent material. researchgate.net

The following table summarizes these common purification techniques.

| Technique | Principle of Separation | Applicability |

|---|---|---|

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial work-up to remove inorganic salts and polar impurities |

| Column Chromatography | Differential adsorption on a solid stationary phase | Separation of product from starting materials and byproducts with different polarities |

| Crystallization | Difference in solubility between the desired compound and impurities at different temperatures | Final purification step for solid compounds to achieve high purity |

| Adsorption | Selective binding of molecules to the surface of an adsorbent material | Removal of specific contaminants, particularly from aqueous solutions researchgate.net |

Green Chemistry Considerations in Aromatic Amine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of aromatic amines, these principles are increasingly important for developing sustainable and environmentally responsible manufacturing processes. rsc.orgrsc.org

Key green chemistry considerations include:

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.comjocpr.com Traditional syntheses that produce stoichiometric amounts of waste products have a low atom economy. rsc.org In contrast, modern catalytic methods, such as catalytic hydrogenation for the reduction of nitroarenes to anilines, exhibit a much higher atom economy, with water often being the only byproduct. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. The shift from older methods, like the Béchamp reduction (which uses stoichiometric iron), to catalytic hydrogenation represents a significant green advancement in aniline synthesis. rsc.org

Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents (e.g., water, supercritical fluids) or the elimination of solvents altogether.

Use of Renewable Feedstocks: There is growing interest in synthesizing chemicals from renewable biomass rather than finite petrochemical sources. rsc.org Research into pathways for producing bio-based amines is an active area of green chemistry. rsc.org

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This includes conducting reactions at ambient temperature and pressure whenever possible and using energy-efficient technologies like microwave irradiation. researchgate.net

The table below links green chemistry principles to practical strategies in aromatic amine synthesis.

| Green Chemistry Principle | Application in Aromatic Amine Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic routes that produce minimal byproducts. |

| Atom Economy | Favoring addition and rearrangement reactions over substitutions and eliminations that generate waste. rsc.org Using catalytic reduction instead of stoichiometric metal-acid reductions. rsc.org |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and developing alternative, safer synthetic pathways. gctlc.org |

| Designing Safer Chemicals | Creating final products that have reduced toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, ionic liquids, or solvent-free conditions. |

| Use of Catalysis | Employing catalytic hydrogenation or enzymatic processes instead of stoichiometric reagents. nih.govacs.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Chloro-5-morpholino-2-nitroaniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the morpholine (B109124) ring.

Aromatic Protons: The protons on the benzene (B151609) ring are anticipated to appear as distinct singlets or doublets in the downfield region of the spectrum, typically between δ 6.0 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the nitro, amino, chloro, and morpholino substituents. The coupling patterns, if any, would reveal the adjacency of the protons on the ring.

Morpholino Protons: The eight protons of the morpholine ring are expected to produce signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the oxygen atom will be deshielded and appear at a lower field (typically δ 3.5-4.0 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (typically δ 2.5-3.0 ppm). These signals would likely appear as multiplets due to spin-spin coupling between adjacent non-equivalent protons.

A detailed analysis of the chemical shifts, integration values, and coupling constants would allow for the unambiguous assignment of each proton to its specific position within the molecular structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.0 - 8.0 | Singlet/Doublet | 2H |

| Morpholino (-CH₂-O-) | 3.5 - 4.0 | Multiplet | 4H |

| Morpholino (-CH₂-N-) | 2.5 - 3.0 | Multiplet | 4H |

| Amino (-NH₂) | Variable | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the downfield region of the spectrum, typically between δ 100 and 160 ppm. The chemical shifts of these carbons are highly dependent on the nature of the attached substituent. For instance, the carbon atom bearing the nitro group would be significantly deshielded and appear at a lower field, while the carbon attached to the amino group would be shielded and appear at a higher field.

Morpholino Carbons: The four carbon atoms of the morpholine ring would appear in the aliphatic region of the spectrum. The carbons adjacent to the oxygen atom would be deshielded relative to those adjacent to the nitrogen atom, with expected chemical shifts in the range of δ 60-70 ppm and δ 40-50 ppm, respectively.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-NH₂ | 135 - 145 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-Morpholino | 145 - 155 |

| Aromatic C-H | 110 - 125 |

| Morpholino (-CH₂-O-) | 60 - 70 |

| Morpholino (-CH₂-N-) | 40 - 50 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would provide its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (257.67 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure. Common fragmentation pathways could include the loss of the nitro group (NO₂), cleavage of the morpholine ring, or loss of a chloro radical.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 257/259 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-NO₂]⁺ | 211/213 | Loss of the nitro group |

| [M-C₄H₈NO]⁺ | 171/173 | Cleavage of the morpholine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

N-H Stretching: The amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the morpholine ring would be observed in the 2850-2960 cm⁻¹ region.

N-O Stretching: The nitro group (-NO₂) would exhibit strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-N Stretching: The stretching vibrations for the aromatic C-N and aliphatic C-N bonds would be found in the 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

C-O Stretching: The C-O-C ether linkage in the morpholine ring would show a strong absorption band in the 1070-1150 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1350 |

| Aromatic C-N | C-N Stretch | 1250 - 1350 |

| Ether (C-O-C) | C-O Stretch | 1070 - 1150 |

| Chloro (C-Cl) | C-Cl Stretch | 600 - 800 |

Advanced Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure and connectivity, advanced diffraction techniques, such as single-crystal X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural data, including:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

Torsional angles: Information about the conformation of the molecule, particularly the orientation of the morpholine ring relative to the aniline (B41778) ring.

Crystal packing: How the individual molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces.

This detailed structural information is crucial for understanding the physical properties of the compound and its potential interactions in a biological or material science context.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

Detailed information regarding the specific bond lengths, angles, and donor-acceptor pairs involved in the hydrogen bonding of this compound is not available. A proper analysis would require crystallographic data that is currently not published.

Elucidation of Crystal Packing and Molecular Conformation

A definitive and scientifically accurate article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time due to the absence of requisite research data. Further experimental studies are needed to provide the information necessary to fulfill the requested detailed outline.

Structure Property Relationships Spr and Structure Activity Relationships Sar in Substituted Nitroanilines with Morpholine Moieties

Impact of Chloro and Nitro Substituents on Electronic and Steric Profiles

The electronic and steric characteristics of 4-Chloro-5-morpholino-2-nitroaniline are largely governed by the potent effects of the chloro and nitro substituents on the aniline (B41778) ring. Both groups are strongly electron-withdrawing, which significantly modulates the electron density distribution across the aromatic system.

Electronic Effects : The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M or -R) effects. This drastically reduces the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to its own position. The chlorine atom (Cl) also withdraws electron density through its inductive effect (-I) due to its high electronegativity. quora.com However, it can donate a lone pair of electrons via the resonance effect (+M or +R), though this effect is weak and generally overshadowed by its inductive withdrawal. quora.com The combined effect of these substituents is a significant decrease in the electron density of the aromatic ring and a reduction in the basicity of the aniline nitrogen, as its lone pair is delocalized into the electron-deficient ring. researchgate.netchemistrysteps.com

Role of the Morpholine (B109124) Ring in Modulating Molecular Recognition and Intermolecular Interactions

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.govnih.govresearchgate.net Its influence stems from its unique combination of physicochemical and structural features.

Molecular Recognition and Interactions : The morpholine ring contains both a hydrogen bond acceptor in the form of its ether oxygen and a weakly basic tertiary amine nitrogen. acs.orgnih.govrsc.org This allows it to participate in various non-covalent interactions, which are crucial for molecular recognition processes, such as enzyme-substrate or drug-receptor binding. nih.govresearchgate.net The ring typically adopts a flexible chair-like conformation, enabling it to fit favorably into binding pockets. nih.govresearchgate.net Furthermore, the ring can engage in hydrophobic interactions, contributing to its binding affinity. nih.gov

Physicochemical Modulation : The inclusion of a morpholine ring often improves a molecule's pharmacokinetic profile. It can increase aqueous solubility and bioavailability. researchgate.netresearchgate.net Its well-balanced lipophilic-hydrophilic character and reduced pKa value (compared to other amines) make it a valuable scaffold for designing molecules that need to cross biological membranes, such as the blood-brain barrier. nih.govnih.gov

Correlations between Molecular Structure and Spectroscopic Response

The spectroscopic signature of this compound is a direct reflection of its molecular structure. While the full experimental spectra for this compound are not widely available, its expected characteristics can be predicted based on data from analogues like 4-Chloro-2-nitroaniline. chemicalbook.comnist.govspectrabase.comnih.gov

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts influenced by the electronic effects of the chloro, nitro, amino, and morpholino groups. The morpholine ring would show characteristic signals for its methylene (B1212753) protons, typically as two multiplets around ~3.0-4.0 ppm corresponding to the protons adjacent to the nitrogen and oxygen atoms. |

| ¹³C NMR | The spectrum would display unique signals for each carbon atom. Carbons attached to the electronegative chloro, nitro, and amino groups would be significantly shifted. The morpholine carbons would appear in the aliphatic region of the spectrum. spectrabase.com |

| Infrared (IR) Spectroscopy | Key vibrational bands would confirm the presence of the functional groups. These include N-H stretching vibrations for the primary amine (typically 3300-3500 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively, C-O-C stretching from the morpholine ether linkage, and C-Cl stretching vibrations. nist.govresearchgate.net |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) or cleavage of the morpholine ring. nih.gov |

This table is generated based on predictive analysis and data from analogous compounds.

Design Principles for Modulating Reactivity and Stability in Aniline Derivatives

The design of aniline derivatives with specific reactivity and stability profiles relies on the strategic selection and placement of substituents on the aromatic ring. nih.gov

Modulating Reactivity : The reactivity of the aniline amino group and the aromatic ring is highly tunable. Electron-withdrawing groups, such as the nitro group in this compound, significantly decrease the nucleophilicity of the amino nitrogen and deactivate the ring towards electrophilic aromatic substitution. chemistrysteps.comgeeksforgeeks.org Conversely, electron-donating groups would enhance this reactivity. To achieve selective reactions, such as halogenation at a specific position, the potent activating effect of the amino group can be temporarily moderated by converting it to an amide, which also introduces steric hindrance to direct incoming electrophiles. chemistrysteps.com

Enhancing Stability : Molecular stability is influenced by both intramolecular and intermolecular forces. Strong intramolecular hydrogen bonds, for example between an ortho-nitro group and the aniline's amino protons, can planarize and stabilize the molecule. researchgate.net In the solid state, stability is greatly enhanced by efficient crystal packing, which is dictated by intermolecular forces like hydrogen bonding and van der Waals interactions. researchgate.net The presence of multiple hydrogen bond donors (N-H) and acceptors (nitro-oxygens, morpholine oxygen and nitrogen) in this compound suggests the potential for a robust network of intermolecular interactions, leading to a stable crystalline solid.

Effects of Substituent Position and Nature on Crystal Packing and Conformation

The three-dimensional arrangement of molecules in a crystal lattice is determined by the subtle interplay of substituent size, shape, and intermolecular forces. nih.gov X-ray diffraction studies of isomers like 4-Chloro-2-nitroaniline provide critical insights into how these molecules organize in the solid state. researchgate.net

In many ortho-nitroanilines, a strong intramolecular hydrogen bond forms between one of the amino hydrogens and an oxygen of the adjacent nitro group. researchgate.net This interaction locks part of the molecule into a nearly planar conformation. These planar units then pack into a stable crystal lattice through further intermolecular interactions. For 4-Chloro-2-nitroaniline, molecules are linked by N-H···O hydrogen bonds to form dimers, which then connect into one-dimensional ribbons. researchgate.net

The introduction of the bulky morpholine group in this compound would significantly alter this packing arrangement. While the intramolecular N-H···O bond between the amino and nitro groups would likely persist, the steric bulk of the morpholine ring would likely prevent the simple, planar sheet-like packing seen in its smaller analogues. Instead, it would likely force a more complex, three-dimensional packing arrangement to accommodate its non-planar, chair-like conformation.

Applications in Advanced Materials and Chemical Intermediates

Precursor Role in the Synthesis of Heterocyclic Systems

The strategic placement of reactive groups on the 4-Chloro-5-morpholino-2-nitroaniline molecule makes it a valuable starting material for building various heterocyclic structures. The nitro group can be reduced to an amine, which, along with the existing amino group, can participate in cyclization reactions. The chloro substituent also offers a site for nucleophilic substitution, further expanding its synthetic utility.

Derivatization to Triazole-Based Compounds

While direct synthesis of triazole derivatives from this compound is not extensively documented in readily available literature, the general synthetic pathways for 1,2,4-triazoles suggest its potential as a precursor. Typically, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the cyclization of various intermediates, such as amidrazones or semicarbazides. mdpi.com The amino group of this compound could be derivatized to form such an intermediate, which would then undergo cyclization to form a triazole ring. This would result in a triazole derivative bearing the chloro-morpholino-phenyl substituent, a moiety of interest in medicinal chemistry due to the diverse biological activities of triazoles. mdpi.com

A general approach could involve the conversion of the aniline (B41778) amino group into a hydrazine, followed by reaction with a one-carbon synthon to facilitate the triazole ring formation. The specific reaction conditions would need to be optimized to accommodate the electronic effects of the nitro, chloro, and morpholino groups on the benzene (B151609) ring.

Integration into Quinoxaline (B1680401) Derivatives

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are often synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.pt this compound can be readily converted into the required o-phenylenediamine precursor through the reduction of its nitro group. This reduction yields 4-chloro-5-morpholino-benzene-1,2-diamine, which can then be reacted with various diketones to produce a range of substituted quinoxalines.

The resulting quinoxaline derivatives would incorporate the chloro and morpholino substituents, which can influence their physicochemical properties and biological activities. The versatility of this approach allows for the synthesis of a library of quinoxaline compounds with potential applications in pharmaceuticals and materials science. nih.gov

Table 1: Potential Quinoxaline Derivatives from this compound

| Precursor | Reactant (1,2-Dicarbonyl Compound) | Resulting Quinoxaline Derivative |

|---|---|---|

| 4-chloro-5-morpholino-benzene-1,2-diamine | Glyoxal | 6-Chloro-7-morpholinoquinoxaline |

| 4-chloro-5-morpholino-benzene-1,2-diamine | 2,3-Butanedione | 6-Chloro-2,3-dimethyl-7-morpholinoquinoxaline |

Formation of Pyridine (B92270) and Thiazole (B1198619) Fused Rings

The synthesis of fused pyridine and thiazole ring systems, such as thiazolo[4,5-b]pyridines, often involves the construction of the pyridine ring onto a pre-existing thiazole or vice versa. dmed.org.ua While direct routes from this compound are not explicitly detailed, its derivatives could serve as building blocks.

For instance, the amino group of a derivative could be used to construct a thiazole ring. Subsequent chemical modifications could then enable the annulation of a pyridine ring. A plausible synthetic strategy could involve the conversion of the aniline to an isothiocyanate, followed by reaction with a suitable reagent to form a 2-aminothiazole (B372263) derivative. This intermediate could then undergo a [3+3] cycloaddition or other ring-closing reactions to form the fused thiazolo[4,5-b]pyridine (B1357651) core. The resulting complex heterocyclic system would be decorated with the morpholino and chloro substituents, offering avenues for further functionalization and exploration of its properties.

Contributions to Dye and Pigment Chemistry

Nitroanilines, particularly those with chloro substituents, are well-established precursors in the synthesis of azo dyes and pigments. ijirset.comnih.gov These dyes are characterized by the presence of one or more azo (-N=N-) groups, which act as chromophores. The synthesis typically involves the diazotization of a primary aromatic amine, such as a derivative of this compound, followed by coupling with an electron-rich coupling component.

The amino group of this compound can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of azo dyes. The color and properties of the resulting dyes are influenced by the electronic nature of the substituents on both the diazo and coupling components. The presence of the electron-withdrawing nitro and chloro groups, along with the electron-donating morpholino group, would be expected to impart specific tinctorial and fastness properties to the resulting dyes. These dyes could find applications in textiles, printing, and other coloration industries. nih.gov

Table 2: Potential Azo Dyes Derived from this compound

| Diazo Component Precursor | Coupling Component | Potential Dye Class |

|---|---|---|

| This compound | N,N-Dimethylaniline | Monoazo Dye |

| This compound | 2-Naphthol | Monoazo Dye |

Development of Functional Polymers and Films

The incorporation of specific functional groups into polymer structures is a key strategy for developing materials with tailored properties. While the direct use of this compound in polymerization is not widely reported, its derivatives could be designed as monomers for the synthesis of functional polymers.

High Refractive Index Materials

High refractive index polymers (HRIPs) are crucial for advanced optical applications, such as in lenses, optical films, and coatings for electronic devices. wikipedia.org The refractive index of a polymer is enhanced by the presence of moieties with high molar refraction and low molar volume. Aromatic rings and atoms with high electron density, such as halogens (except fluorine) and sulfur, are known to increase the refractive index. mdpi.com

Polymers containing nitroaniline derivatives have been explored for their potential in creating high refractive index materials due to the polarizability of the nitro and amino groups and the aromatic ring. While there is no specific data on polymers derived from this compound, the presence of the chloro group and the aromatic system suggests that its incorporation into a polymer backbone could contribute to a higher refractive index. Further research would be needed to synthesize monomers from this compound and evaluate the refractive index of the resulting polymers. Strategies could involve creating acrylate (B77674) or epoxide monomers from a derivative of this compound, which could then be polymerized.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazole |

| Quinoxaline |

| Thiazolo[4,5-b]pyridine |

| 4-chloro-5-morpholino-benzene-1,2-diamine |

| Glyoxal |

| 2,3-Butanedione |

| Benzil |

| 6-Chloro-7-morpholinoquinoxaline |

| 6-Chloro-2,3-dimethyl-7-morpholinoquinoxaline |

| 6-Chloro-7-morpholino-2,3-diphenylquinoxaline |

| N,N-Dimethylaniline |

| 2-Naphthol |

Components for Optical and Optoelectronic Devices

Nitroaniline derivatives are a class of organic compounds extensively studied for their significant nonlinear optical (NLO) properties. These properties arise from the molecular structure, which typically features an electron-donating group and an electron-withdrawing group attached to a π-conjugated system, such as a benzene ring. This arrangement facilitates intramolecular charge transfer upon excitation by an intense light source, leading to a large second-order optical nonlinearity.

In the case of this compound, the molecule is engineered with strong electron-donating (amino and morpholino groups) and electron-withdrawing (nitro group) substituents. This configuration makes it an attractive candidate for NLO applications. A related compound, 4-chloro-2-nitroaniline, has demonstrated a second harmonic generation (SHG) efficiency approximately three times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. sphinxsai.com The presence of the additional morpholino group in this compound is expected to further enhance the electron-donating strength of the system, potentially leading to even greater NLO effects.

These molecules can be incorporated into polymer matrices or grown as single crystals for use in various optoelectronic devices. Their function in these devices is to manipulate light, enabling applications such as frequency doubling (converting laser light to a shorter wavelength), optical switching, and electro-optic modulation. The molecular design of this compound makes it a promising component for the fabrication of next-generation photonic and optoelectronic technologies.

Intermediacy in the Synthesis of Complex Organic Molecules

The specific arrangement of functional groups—a nitro group ortho to an aniline, a chloro group, and a morpholine (B109124) ring—makes this compound a highly valuable intermediate in multi-step organic synthesis. Its reactivity is primarily centered around the transformation of the nitroaniline moiety.

Precursors for Substituted Piperazine (B1678402) and Benzimidazole (B57391) Derivatives

The synthesis of heterocyclic compounds like piperazines and benzimidazoles often relies on versatile starting materials that can undergo specific cyclization reactions. This compound serves as an excellent precursor for both classes of compounds, primarily through the chemical reduction of its nitro group.

Benzimidazole Derivatives: The critical step in forming benzimidazoles from this precursor is the reduction of the nitro group to an amine. This transformation converts the molecule into a substituted 1,2-phenylenediamine derivative. This resulting diamine is a key building block that can be condensed with a variety of reagents, such as aldehydes or carboxylic acids, to form the fused benzimidazole ring system. nih.govrsc.orgmdpi.com Benzimidazoles are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and antifungal properties. nih.govmdpi.com The synthesis of 2,5-disubstituted benzimidazoles, for example, can proceed from nitro-substituted o-phenylenediamines. nih.gov

Piperazine Derivatives: Substituted piperazines, another important scaffold in pharmaceuticals, can also be synthesized from this intermediate. acgpubs.orgresearchgate.net After the reduction of the nitro group, the resulting aniline can undergo cyclization with reagents like bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring. acgpubs.org The presence of the morpholine and chloro substituents on the benzene ring allows for the creation of a diverse library of highly functionalized piperazine derivatives with potential applications in drug discovery.

| Target Heterocycle | Key Reaction Step | Reactant for Cyclization | Significance of Product |

|---|---|---|---|

| Benzimidazole | Reduction of nitro group to form a 1,2-diamine | Aldehydes, Carboxylic Acids | Antimicrobial, Antifungal Agents nih.govmdpi.com |

| Piperazine | Reduction of nitro group, followed by N-alkylation/cyclization | bis(2-chloroethyl)amine | Pharmacological Scaffolds acgpubs.orgresearchgate.net |

Intermediate in Nitric Oxide Release Agent Development and Delivery Systems

Nitric oxide (NO) is a crucial signaling molecule in numerous physiological and pathological processes. The development of molecules that can release NO in a controlled manner is a significant area of research. Certain nitroaniline derivatives have been identified as potential precursors for agents that release nitric oxide slowly and sustainably. nih.gov

The mechanism often involves the enzymatic or chemical reduction of the aromatic nitro group to generate NO. This compound, with its accessible nitro group, can be incorporated into larger molecular frameworks or delivery systems designed for this purpose. By modifying the substituents on the aniline, researchers can fine-tune the electronic properties and, consequently, the rate of NO release. This makes the compound a valuable intermediate for developing therapeutic agents targeting conditions where NO modulation is beneficial, such as cardiovascular diseases.

Role in the Production of Antituberculosis and Antibacterial Agents (e.g., Linezolid)

The structural framework of this compound is closely related to key intermediates used in the synthesis of potent antibacterial and antituberculosis agents.

Antituberculosis Agents: As discussed previously, the compound is a precursor to benzimidazole derivatives. This class of molecules has been documented to possess antimycobacterial activity, making them a source for new compounds to treat tuberculosis, a disease for which drug-resistant strains are a growing concern. nih.gov The synthesis of benzimidazoles with electron-withdrawing groups has shown particular promise against Mycobacterium tuberculosis. nih.gov

Linezolid Synthesis: Linezolid is a critical oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. derpharmachemica.com A key starting material for many reported syntheses of Linezolid is 3-fluoro-4-morpholinoaniline. derpharmachemica.comasianpubs.orggoogle.com

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

While classical synthetic routes to substituted nitroanilines are well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally benign methodologies. The pursuit of "green" chemistry principles is paramount in modern organic synthesis. Research in this area could focus on several promising avenues. chemrxiv.org

Future synthetic strategies could also emphasize atom economy and the reduction of waste streams. This includes the development of one-pot reactions where multiple transformations occur sequentially in a single reaction vessel, minimizing the need for intermediate purification steps. The synthesis of related morpholinoaniline derivatives often involves nucleophilic aromatic substitution followed by the reduction of a nitro group, and streamlining these processes represents a significant opportunity for innovation. researchgate.net

| Synthetic Strategy | Key Features & Advantages | Relevant Research Area |

|---|---|---|

| Photochemical Catalysis | Utilizes light energy to drive reactions; often proceeds under mild conditions. acs.org | C-N bond formation, nitroarene functionalization. acs.org |

| Green Oxidation/Nitration | Avoids the use of strong acids; simpler workup procedures and reduced environmental impact. google.com | Nitration of substituted anilines. google.commdpi.com |

| One-Pot Multi-step Syntheses | Improves efficiency by reducing the number of separate reaction and purification steps. | Synthesis of complex molecules from simpler precursors. |

| Sustainable Morpholine (B109124) Synthesis | Focuses on environmentally friendly methods for creating the morpholine ring structure. chemrxiv.org | Heterocyclic chemistry, green reagents. chemrxiv.org |

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools for predicting the properties of molecules like 4-chloro-5-morpholino-2-nitroaniline, thereby guiding experimental work and accelerating the discovery of new applications. Future research should leverage advanced computational models to build a comprehensive understanding of its structure-property relationships.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Metabolism Relationship (QSMR) models represent another significant research frontier. nih.gov By developing models based on calculated physicochemical parameters, it is possible to predict the behavior of a series of related compounds. nih.gov This approach could be used to design new derivatives of this compound with tailored properties, such as specific absorption wavelengths or electrochemical behavior, before committing to their synthesis.

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure and energetics. umn.edu | Geometries, electronic structure, reaction pathways. umn.edu |

| Ab Initio Quantum Chemistry | Calculating physicochemical properties from first principles. afit.eduresearchgate.net | pKa, C-N bond length, inversion barriers. afit.eduresearchgate.net |

| QSPR/QSMR Modeling | Correlating molecular structure with properties or metabolic fate. nih.gov | Metabolic pathways, lipophilicity, pharmacokinetic profiles. nih.govmdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulating the behavior of molecules in condensed phases. | Solvation effects, conformational changes, interactions with materials. |

Integration into Next-Generation Functional Materials with Tunable Properties

The distinct electronic characteristics of this compound make it an attractive candidate for incorporation into advanced functional materials. Aniline derivatives are already being explored for a range of applications, including organic electronics and chemical sensors. nih.govrsc.org

A primary area of opportunity lies in the development of novel polymers. Polyaniline is a well-known conducting polymer, and by synthesizing polymers incorporating this compound as a monomer or a functional pendant group, it may be possible to create new materials with tunable electronic and optical properties. nih.gov The specific substituents on the aniline ring are known to significantly impact the final properties of the polymer, such as solubility, morphology, and sensitivity to analytes. rsc.orgrsc.org

Furthermore, the compound could serve as a building block for materials used in organic field-effect transistors (OFETs) or as sensing layers for the detection of volatile organic compounds (VOCs). rsc.org Research has shown that functionalizing semiconducting polymers with aniline derivatives can enhance their sensing performance. rsc.org The unique combination of functional groups in this compound could impart selectivity and sensitivity towards specific chemical species. Other potential applications include its use in creating novel dyes, pigments, or as a component in optoelectronic materials. researchgate.netresearchgate.net

| Material Type | Potential Role of this compound | Targeted Properties |

|---|---|---|

| Conducting Polymers | Functional monomer or side-chain group. nih.gov | Tunable conductivity, processability, optical properties. rsc.org |

| Chemical Sensors | Active layer in OFETs or chemiresistors. rsc.org | High sensitivity and selectivity to specific analytes. rsc.org |

| Optoelectronic Materials | Component in organic light-emitting diodes (OLEDs) or photovoltaics (OPVs). researchgate.net | Tailored absorption/emission spectra, charge transport properties. |

| Advanced Catalysts | Functional group for anchoring metal nanoparticles on supports like carbon nanotubes. acs.org | Enhanced catalytic activity and stability. acs.org |

Systematic Expansion of Structure-Property-Application Databases for Substituted Aniline Derivatives

To fully capitalize on the potential of this compound and the vast landscape of related compounds, a systematic effort is needed to create comprehensive databases. These databases would serve as invaluable resources for the scientific community, enabling data-driven discovery and design of new molecules and materials.

Such a database should systematically catalogue the links between molecular structure, fundamental physicochemical properties, and performance in specific applications. For each aniline derivative, this would include detailed synthetic protocols, spectroscopic data (NMR, IR, UV-Vis), crystal structure information, and measured properties like pKa, redox potentials, and solubility. researchgate.netnih.gov

Crucially, the database should also incorporate computational data, linking theoretical predictions with experimental results. umn.edunih.gov This integration would allow for the validation and refinement of predictive models. As the database grows, it would become a powerful tool for employing machine learning and artificial intelligence algorithms to identify promising new candidate molecules for specific applications, significantly reducing the time and cost associated with traditional trial-and-error research. The development of such a resource would foster a more collaborative and efficient approach to materials science and chemical research.

| Data Category | Specific Data Points | Purpose |

|---|---|---|

| Molecular Structure | Chemical name, CAS number, SMILES, InChIKey. nih.gov | Unambiguous compound identification. |

| Synthetic Information | Reaction schemes, reagents, yields, purification methods. google.comresearchgate.net | Reproducibility and development of new synthetic routes. |

| Physicochemical Properties | pKa, logP, melting/boiling points, redox potentials. umn.eduresearchgate.net | Fundamental characterization and predictive modeling. |

| Spectroscopic & Structural Data | NMR, IR, UV-Vis spectra; X-ray crystallography data. nih.gov | Structural confirmation and property analysis. |

| Computational Data | Calculated electronic properties, orbital energies, atomic charges. afit.edu | Model validation and in silico screening. |

| Application Performance | Sensor response, polymer conductivity, catalytic activity. rsc.orgrsc.org | Linking molecular properties to functional outcomes. |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-5-morpholino-2-nitroaniline, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of an aniline core. A plausible route includes:

Nitration : Introduce the nitro group at the ortho position to the amino group under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Chlorination : Use N-chlorosuccinimide (NCS) in DMF to achieve regioselective chlorination at the 4-position .

Morpholino Substitution : React the intermediate with morpholine under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to install the morpholino group at the 5-position .

Q. Characterization :

Q. How can the purity of this compound be validated, and what analytical standards apply?

Methodological Answer:

- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Compare retention times with authenticated standards from NIST or PubChem .

- Melting Point : A sharp melting point (e.g., 145–147°C) indicates high crystallinity and purity. Discrepancies >2°C suggest impurities .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 46.2%, H: 4.3%, N: 16.1%, Cl: 10.9%) .

Advanced Research Questions

Q. How does the morpholino group influence the electronic properties and reactivity of this compound?

Methodological Answer: The morpholino ring acts as an electron-donating group via conjugation, altering the compound’s electronic profile:

Q. What strategies resolve contradictions in reported biological activities of nitroaniline derivatives?

Methodological Answer: Discrepancies often arise from divergent assay conditions or impurity profiles. A systematic approach includes:

Dose-Response Curves : Test the compound across a wide concentration range (nM to mM) to identify false positives/negatives .

Metabolite Profiling : Use LC-MS to detect degradation products (e.g., reduction of nitro to amine) that may confound bioactivity results .

Target Validation : Employ CRISPR knockout models to confirm specificity for hypothesized biological targets (e.g., kinases, oxidoreductases) .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Use slow evaporation from DCM/hexane (1:3) to obtain single crystals.

- Data Collection : Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å resolution).

- Refinement : Refine structures using SHELXL (hydrogen atoms constrained, anisotropic displacement parameters for heavy atoms) .

Q. What computational methods predict the regioselectivity of substitution reactions in nitroanilines?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO distributions to identify nucleophilic/electrophilic sites. For this compound, the LUMO is localized at the nitro group, favoring nucleophilic attack at the 4-chloro position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize transition states for NAS at the chloro position .

Q. How can the environmental stability and degradation pathways of this compound be studied?

Methodological Answer:

- Photolysis : Expose to UV light (254 nm) and monitor degradation via HPLC. Nitro groups typically undergo reduction to amines under UV .

- Hydrolysis : Test stability in buffers (pH 3–10) at 40°C. Morpholino groups are hydrolytically stable, but nitro groups may degrade in acidic conditions .

Q. Degradation Products :

| Condition | Major Product |

|---|---|

| UV light | 4-Chloro-5-morpholino-2-aminoaniline |

| pH 2, 70°C | 5-Morpholino-2-nitroaniline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.